2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzodioxole moiety, a piperazine ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the reaction of 1-(3,4-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (around 130°C) for several hours. After cooling, the product is extracted and purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with neurotransmitter receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole and piperazine moieties but lacks the additional methyl and benzyl groups.
1-(1,3-benzodioxol-5-yl)-2-propanol: Contains the benzodioxole moiety but has a different functional group and lacks the piperazine and pyrimidine rings.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzodioxole, piperazine, and pyrimidine rings in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C25H28N4O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N4O3/c1-17-5-3-4-6-20(17)14-21-18(2)26-25(27-24(21)30)29-11-9-28(10-12-29)15-19-7-8-22-23(13-19)32-16-31-22/h3-8,13H,9-12,14-16H2,1-2H3,(H,26,27,30) |
InChI Key |
GCYRLTLDMGJUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(N=C(NC2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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